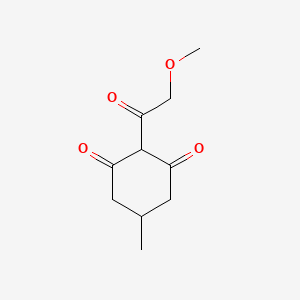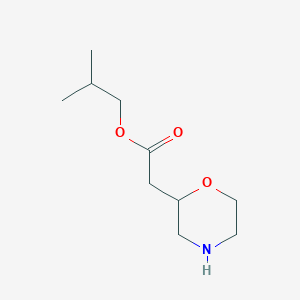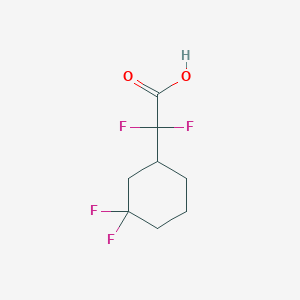
2-(3,3-Difluorocyclohexyl)-2,2-difluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two difluorocyclohexyl groups and a difluoroacetic acid moiety. This compound is notable for its unique structural features, which contribute to its distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid typically involves the fluorination of cyclohexyl derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination and high yields.
Industrial Production Methods
In an industrial setting, the production of 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for efficiency, safety, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.
Industry: It is employed in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions or as a ligand in receptor binding studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluorocyclohexyl)acetic acid
- 2,2-Difluoroacetic acid
- 3,3-Difluorocyclohexanol
Uniqueness
2-(3,3-Difluorocyclohexyl)-2,2-difluoroacetic acid is unique due to the combination of difluorocyclohexyl and difluoroacetic acid moieties, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H10F4O2 |
|---|---|
Peso molecular |
214.16 g/mol |
Nombre IUPAC |
2-(3,3-difluorocyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H10F4O2/c9-7(10)3-1-2-5(4-7)8(11,12)6(13)14/h5H,1-4H2,(H,13,14) |
Clave InChI |
CNMVLQKWSLCHHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)(F)F)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)


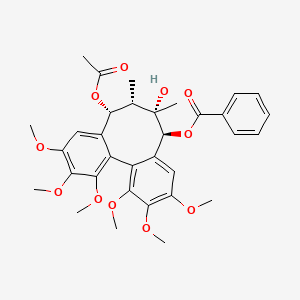
![7-(Propan-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13063661.png)
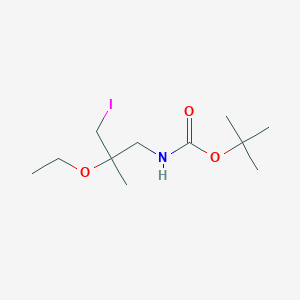
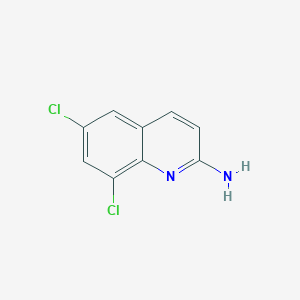

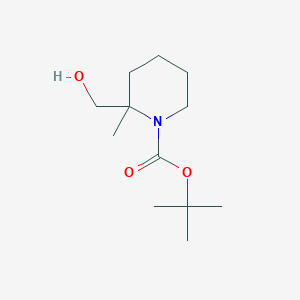
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)

